N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Description
The exact mass of the compound this compound is 347.13036271 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-3-2-4-14(9-13)11-24(22,23)19-7-8-20-12-18-16(10-17(20)21)15-5-6-15/h2-4,9-10,12,15,19H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGBYLNPJLXOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=NC(=CC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide is a synthetic compound that has gained attention in pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Structure and Properties
The compound's molecular formula is , featuring a complex structure that includes a pyrimidine derivative and a methanesulfonamide group. The presence of these functional groups suggests diverse biological activities, particularly in modulating ion channels and exhibiting anti-inflammatory properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.38 g/mol |
| Functional Groups | Pyrimidine, Methanesulfonamide |
The primary mechanism of action for this compound appears to involve the modulation of the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is crucial in sensory perception, particularly in temperature and pain sensation.
Proposed Mechanism
- TRPM8 Modulation : The compound interacts with TRPM8, influencing its activity and potentially altering sensory signaling pathways.
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit selective inhibition of COX enzymes, particularly COX-2. This selectivity is critical in reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Experimental Findings
- In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the production of pro-inflammatory cytokines in human monocytes, suggesting a potential therapeutic role in inflammatory diseases.
- Animal Models : In animal models of inflammation, administration of the compound has resulted in significant reductions in edema and pain responses, comparable to established NSAIDs.
Comparative Efficacy Table
| Compound | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.05 | >1000 |
| Ketoprofen | 0.5 | 0.5 |
Conclusion and Future Directions
This compound shows promise as a modulator of TRPM8 and as an anti-inflammatory agent through selective COX inhibition. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
Recommendations for Future Research
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Mechanistic Studies : Detailed studies on the interaction with TRPM8 and other ion channels.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
